BenchChemオンラインストアへようこそ!

Bepridil

Pharmacokinetics Tissue Distribution Calcium Channel Blocker

Bepridil (CAS 49571-04-2) is a non-dihydropyridine calcium channel blocker with a unique polypharmacological profile. Unlike standard CCBs, it inhibits Class I sodium and Class IV calcium channels, plus cardiac potassium channels (hERG EC50=0.55 µM; KvLQT1/IsK EC50=10.0 µM). Essential as a positive control for torsadogenic risk assessment and for studying host-virus interactions (SARS-CoV-2 CPE inhibition ≤5 µM).

Molecular Formula C24H34N2O
Molecular Weight 366.5 g/mol
CAS No. 49571-04-2
Cat. No. B15347172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBepridil
CAS49571-04-2
Molecular FormulaC24H34N2O
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(C)COCC(CN1CCCC1)N(CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3
InChIKeyUIEATEWHFDRYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble
6.55e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Bepridil CAS 49571-04-2: A Multi-Channel Blocker for Specialized Cardiovascular and Emerging Antiviral Research


Bepridil (CAS 49571-04-2) is a non-dihydropyridine calcium channel blocker (CCB) that exhibits a unique polypharmacological profile, with documented activity as a Class I sodium channel and Class IV calcium channel inhibitor [1]. It is structurally distinct from phenylalkylamine (verapamil) and benzothiazepine (diltiazem) CCBs, which contributes to its differential biophysical properties, such as a significantly longer elimination half-life of 33-42 hours [2]. Its mechanism of action extends to the blockade of cardiac potassium channels (hERG, KvLQT1/IsK), a feature that confers both antiarrhythmic utility and a quantifiable torsadogenic risk [3].

Why Bepridil Cannot Be Directly Substituted with Other Calcium Channel Blockers


Bepridil is not interchangeable with standard CCBs like verapamil, diltiazem, or nifedipine due to its distinct, quantifiable pharmacological fingerprint. Its unique combination of Class I and IV antiarrhythmic properties, combined with significant blockade of hERG potassium channels (EC50 = 0.55 µM) and a prolonged elimination half-life, creates a risk-benefit profile not shared by its congeners [1]. Generic substitution based solely on the 'calcium channel blocker' class designation would overlook critical differences in tissue uptake, ion channel selectivity, and torsadogenic potential, which are essential parameters for experimental design and therapeutic selection [2].

Quantitative Evidence for Bepridil Selection: A Comparator-Based Guide


Differential Cellular Uptake and Intracellular Accumulation vs. Verapamil

Bepridil exhibits substantially greater tissue uptake and cellular accumulation compared to verapamil, diltiazem, and nifedipine in muscle tissues. This is a direct result of its higher lipophilicity and ability to readily cross cell membranes, which verapamil cannot do as efficiently [1]. This suggests bepridil has a greater potential for intracellular actions beyond L-type calcium channel blockade.

Pharmacokinetics Tissue Distribution Calcium Channel Blocker

Dual hERG and KvLQT1/IsK Potassium Channel Blockade vs. Verapamil

Bepridil is a dual blocker of two key cardiac potassium channels, hERG (EC50 = 0.55 µM) and KvLQT1/IsK (EC50 = 10.0 µM), while verapamil only blocks hERG (EC50 = 0.83 µM) and is completely inactive against KvLQT1/IsK [1]. This unique dual blockade profile explains bepridil's higher incidence of torsades de pointes (TdP) arrhythmia in clinical and preclinical models compared to verapamil [2].

Cardiac Electrophysiology hERG KvLQT1 Long QT Syndrome

Prolonged Elimination Half-Life vs. Verapamil and Diltiazem

Bepridil possesses a significantly longer elimination half-life than other commonly used CCBs. After multiple dosing, its half-life averages 42 ± 12 hours, compared to typical half-lives of 3-7 hours for verapamil and diltiazem [1]. This extended half-life permits once-daily dosing and leads to higher steady-state plasma concentrations.

Pharmacokinetics Dosing Frequency Calcium Channel Blocker

Superior Antiarrhythmic Potency for Correcting Atrial Fibrillation vs. Amiodarone

In a head-to-head clinical study of 14 patients with established atrial fibrillation, bepridil (200-600 mg/day) demonstrated a higher rate of cardioversion to sinus rhythm compared to amiodarone (100-400 mg/day). However, this higher efficacy was associated with a significantly higher rate of ventricular arrhythmias, including torsade de pointes, which was not observed in the amiodarone group [1].

Antiarrhythmic Atrial Fibrillation Cardioversion

Potent Antiviral Activity Against SARS-CoV-2 In Vitro

Bepridil demonstrates potent in vitro inhibition of SARS-CoV-2. In a live virus-based microneutralization assay, it completely inhibited the cytopathogenic effect (CPE) of the virus in Vero E6 cells at concentrations below 5 µM [1]. This is attributed to a dual mechanism: raising endosomal pH to block viral entry and inhibiting the viral main protease (MPro) [1].

Antiviral SARS-CoV-2 Drug Repurposing COVID-19

High-Value Research Applications for Bepridil (CAS 49571-04-2)


Cardiac Safety Pharmacology: A Definitive Tool for Assessing Torsadogenic Risk

Bepridil is an essential positive control compound for preclinical cardiac safety studies. Its unique and potent dual blockade of hERG (EC50 = 0.55 µM) and KvLQT1/IsK (EC50 = 10.0 µM) potassium channels reliably induces QT prolongation and torsades de pointes (TdP) in validated animal models (e.g., 75% incidence in chronic AV block dogs). This makes it a far more predictive tool for assessing torsadogenic potential than drugs like verapamil, which block hERG but do not cause TdP due to their lack of KvLQT1/IsK inhibition [1].

Pharmacokinetic and Tissue Distribution Studies for Lipophilic Compounds

Bepridil's high lipophilicity and ability to cross cell membranes make it an excellent model compound for investigating drug-tissue interactions and intracellular accumulation. As evidenced by its superior uptake in muscle tissues compared to verapamil (Bepridil > Verapamil >> Nifedipine > Diltiazem), it serves as a benchmark for studying how physicochemical properties influence the distribution of calcium channel blockers and other basic, lipophilic amines [2].

Antiarrhythmic Research: A Probe for Complex Ion Channel Interactions

As a mixed Class I (sodium channel) and Class IV (calcium channel) antiarrhythmic agent, bepridil is an invaluable tool for studying the interplay between these ionic currents in both atrial and ventricular tissues. Its demonstrated higher efficacy in converting atrial fibrillation compared to amiodarone (64.3% vs. 40.0% conversion rate), albeit with a greater safety risk, allows researchers to dissect the specific ionic mechanisms governing cardioversion efficacy separate from pure Class III agents [3].

Viral Entry and Protease Inhibition Studies

In virology research, bepridil is a valuable chemical probe for investigating host-virus interactions. Its documented in vitro activity against SARS-CoV-2, involving both endosomal pH elevation and inhibition of the viral MPro protease (complete CPE inhibition at ≤ 5 µM), supports its use as a reference compound in studies focused on viral entry mechanisms and the development of novel antiviral strategies targeting these pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bepridil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.